molecular formula C13H20N2O2S2 B6045547 methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate

methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate

Cat. No. B6045547
M. Wt: 300.4 g/mol
InChI Key: ARUYRYDEARHHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate is not fully understood, but it is believed to act through inhibiting various enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a role in immune response and inflammation.
Biochemical and Physiological Effects:
Methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to have an impact on the immune system, affecting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate in lab experiments is its versatility. It can be used in various assays to study its effects on different cell types and signaling pathways. However, one of the limitations is its potential toxicity, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for research on methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and viral diseases. Another direction is to explore its potential as a pesticide and herbicide, particularly in sustainable agriculture. Additionally, further research can be conducted to understand its mechanism of action and to develop more effective and less toxic derivatives.

Synthesis Methods

Methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals such as ethyl 5-bromo-2-chloro-3-thiophenecarboxylate, isobutylamine, and carbon disulfide. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the desired product.

Scientific Research Applications

Methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, it has been shown to have potential as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

methyl 5-ethyl-2-(2-methylpropylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-5-9-6-10(12(16)17-4)11(19-9)15-13(18)14-7-8(2)3/h6,8H,5,7H2,1-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYRYDEARHHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NCC(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-2-{[(2-methylpropyl)carbamothioyl]amino}thiophene-3-carboxylate

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